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molecular formula C11H10FN3O B8353377 2-Amino-6-benzyloxy-4-fluoropyrimidine

2-Amino-6-benzyloxy-4-fluoropyrimidine

Cat. No. B8353377
M. Wt: 219.21 g/mol
InChI Key: FJRWPRBKEQSFRD-UHFFFAOYSA-N
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Patent
US05011927

Procedure details

1.14 g (0.0382 mol) of 80% sodium hydride were added at 25° C. under nitrogen to 70 ml of benzyl alcohol, and this mixture was stirred at 100° C. for 30 minutes. After it had been cooled to 40° C., 5.0 g (0.0382 mol) of 2-amino-4,6-difluoropyrimidine were added, and the mixture was then stirred at 100° C. for 5 hours. After the reaction was complete, a little precipitate was filtered off, and the filtrate was concentrated under 1 mbar at a bath temperature of 150° C. The viscous residue obtained in this way was induced to crystallize by trituration with cyclohexane. 6.3 g (75.2% of theory) of the title compound of melting point 96°-98° C. were obtained after filtering off, washing with water and drying.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6](F)[N:5]=1.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([O:19][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 100° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it had been cooled to 40° C.
STIRRING
Type
STIRRING
Details
the mixture was then stirred at 100° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
a little precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under 1 mbar at a bath temperature of 150° C
CUSTOM
Type
CUSTOM
Details
The viscous residue obtained in this way
CUSTOM
Type
CUSTOM
Details
to crystallize by trituration with cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=CC(=N1)F)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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